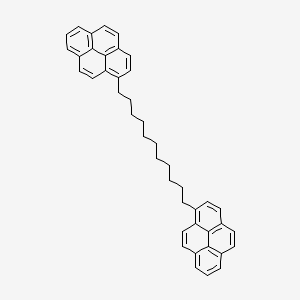
1,1'-(Undecane-1,11-diyl)dipyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Undecane-1,11-diyl)dipyrene is a chemical compound with the molecular formula C43H40. It is characterized by its unique structure, which includes two pyrene units connected by an undecane chain. This compound is known for its aromatic properties and is used in various scientific research applications .
Méthodes De Préparation
The synthesis of 1,1’-(Undecane-1,11-diyl)dipyrene typically involves the reaction of pyrene with an undecane chain under specific conditions. The synthetic route may include:
Analyse Des Réactions Chimiques
1,1’-(Undecane-1,11-diyl)dipyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized pyrene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
1,1’-(Undecane-1,11-diyl)dipyrene has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong luminescent properties.
Biology: Employed in the study of biological membranes and cellular processes, where its fluorescence helps in tracking molecular interactions.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Mécanisme D'action
The mechanism of action of 1,1’-(Undecane-1,11-diyl)dipyrene involves its interaction with molecular targets through its aromatic rings. The compound can intercalate into DNA, affecting gene expression and cellular processes. Its fluorescence allows for the visualization of these interactions, making it a valuable tool in molecular biology .
Comparaison Avec Des Composés Similaires
1,1’-(Undecane-1,11-diyl)dipyrene can be compared with other similar compounds, such as:
1,1’-(1,12-Dodecanediyl)dipyrene: Similar in structure but with a dodecane chain instead of an undecane chain.
9,10-Di(pyren-1-yl)anthracene: Another pyrene-based compound used in OLEDs, known for its deep-blue emission properties.
The uniqueness of 1,1’-(Undecane-1,11-diyl)dipyrene lies in its specific chain length and the resulting properties, making it suitable for specialized applications in scientific research and industry.
Propriétés
Numéro CAS |
61549-32-4 |
|---|---|
Formule moléculaire |
C43H40 |
Poids moléculaire |
556.8 g/mol |
Nom IUPAC |
1-(11-pyren-1-ylundecyl)pyrene |
InChI |
InChI=1S/C43H40/c1(2-4-6-8-12-30-18-20-36-24-22-32-14-10-16-34-26-28-38(30)42(36)40(32)34)3-5-7-9-13-31-19-21-37-25-23-33-15-11-17-35-27-29-39(31)43(37)41(33)35/h10-11,14-29H,1-9,12-13H2 |
Clé InChI |
YWOKAJCQJHAWOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedioate](/img/structure/B14589763.png)
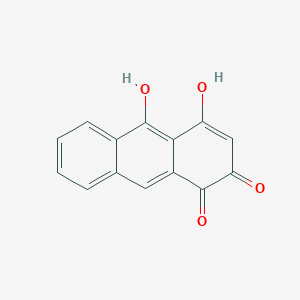
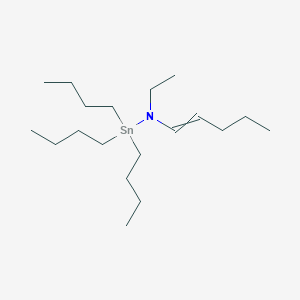
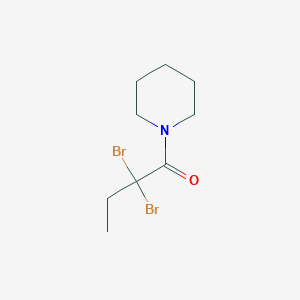
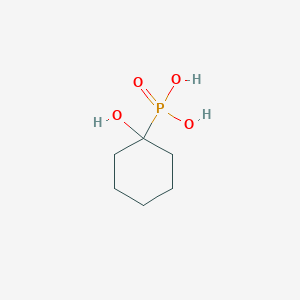
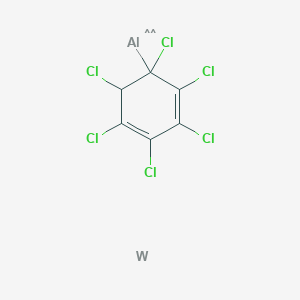
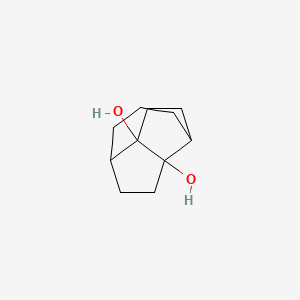
![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
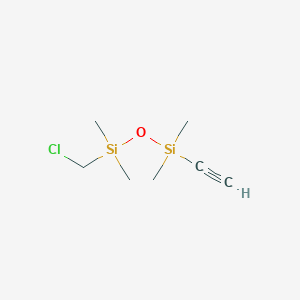
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)


![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
